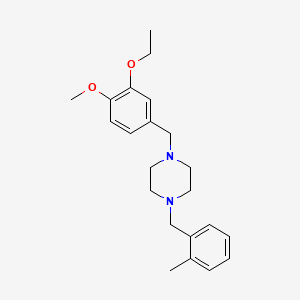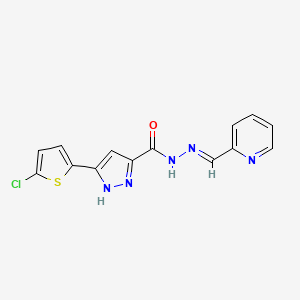![molecular formula C18H19N3O B11637985 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11637985.png)
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of a Cu-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . The reaction conditions are mild and metal-free, making it an attractive method for industrial production .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot tandem cyclization/bromination process. This method involves the use of ethyl acetate as a solvent and TBHP (tert-Butyl hydroperoxide) as a reagent. The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in decane is commonly used for oxidative amidation.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Halogenated reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like AChE (acetylcholinesterase) and BChE (butyrylcholinesterase), which are involved in neurotransmission . It also exhibits anti-inflammatory properties by inhibiting the activity of LOX (lipoxygenase) .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and used in optoelectronic devices.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C18H19N3O/c1-13(2)10-18(22)19-15-7-5-6-14(11-15)16-12-21-9-4-3-8-17(21)20-16/h3-9,11-13H,10H2,1-2H3,(H,19,22) |
InChI Key |
CCMKHJVJZUNKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide](/img/structure/B11637921.png)
![2-[(2,6-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637932.png)
![Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11637937.png)
![1-Ethyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11637941.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11637944.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637947.png)
![3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate](/img/structure/B11637948.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11637959.png)
![Ethyl 6,8-dimethyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637963.png)
![2-hydroxy-N'-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11637966.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11637969.png)
![methyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637972.png)

